5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives and appropriate leaving groups.
Methoxyphenyl group addition: The methoxyphenyl group can be added via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to alterations in cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazine derivatives: These compounds share the piperazine and methoxyphenyl moieties but differ in other substituents.
Fluoropyrimidines: Compounds with a fluorine atom on the pyrimidine ring, such as 5-fluorouracil, which is used as an anticancer agent.
Piperazine-containing drugs: Various drugs contain the piperazine ring, including antipsychotics and antihistamines.
Uniqueness
5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific and industrial fields.
Properties
IUPAC Name |
5-fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)17-16(19)18(21-12-20-17)23-9-7-22(8-10-23)14-5-4-6-15(11-14)24-3/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTYPQMMUYRGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.